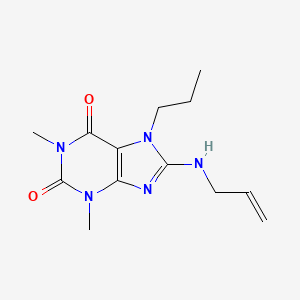

8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and steps involved in the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用

Multi-Targeted Kinase Inhibition

This compound has shown potential as a multi-targeted kinase inhibitor . Kinases are enzymes that play a crucial role in signaling pathways of cancer cells. By inhibiting multiple kinases, this compound could effectively halt the proliferation of cancer cells. It has been compared to sunitinib, a well-known kinase inhibitor, and has demonstrated significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2 .

Apoptosis Induction

Apart from inhibiting kinases, “Oprea1_574399” has been observed to induce apoptosis in cancer cells. Apoptosis is the process of programmed cell death, which is a desired outcome in cancer treatment. The compound has increased the levels of proapoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Cell Cycle Arrest

The ability to induce cell cycle arrest is another application of this compound. By halting the cell cycle, it prevents cancer cells from dividing and multiplying, which is a key step in cancer progression. This effect further complements its role in apoptosis induction and kinase inhibition .

Antidiabetic Activity

“Oprea1_574399” has also been explored for its antidiabetic properties. It has shown to inhibit the α-amylase enzyme, which is responsible for breaking down carbohydrates into glucose. By inhibiting this enzyme, the compound could help manage blood sugar levels in diabetic patients .

Molecular Docking and Dynamics

The compound has been used in molecular docking studies to predict its binding affinity to various enzymes and receptors. This is crucial for understanding how it interacts at the molecular level and can guide the design of more potent derivatives .

Drug Development

With its promising activity profile, “Oprea1_574399” serves as a lead compound in drug development. Its multi-faceted approach to targeting cancer cells and its potential in treating diabetes make it a valuable candidate for further research and development into a therapeutic drug .

作用機序

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other compounds, it’s plausible that oprea1_574399 could bind to its target(s) and modulate their activity, leading to downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Safety and Hazards

特性

IUPAC Name |

1,3-dimethyl-8-(prop-2-enylamino)-7-propylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-5-7-14-12-15-10-9(18(12)8-6-2)11(19)17(4)13(20)16(10)3/h5H,1,6-8H2,2-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFSTQPYFKLWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2784058.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2784060.png)

![Ethyl 5-[(2,2-diphenylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2784064.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2784068.png)